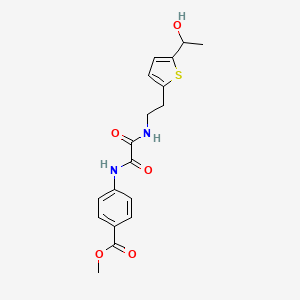

Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-11(21)15-8-7-14(26-15)9-10-19-16(22)17(23)20-13-5-3-12(4-6-13)18(24)25-2/h3-8,11,21H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJURNACADGEMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate, a complex organic compound, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is , with a molecular weight of approximately 426.55 g/mol. The compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.

Research indicates that compounds with structural similarities to Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate often exhibit the following mechanisms of action:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial potency.

- Antitumor Effects : Some derivatives have shown potential as antitumor agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Receptor Modulation : The compound may act as a selective antagonist for specific receptors involved in cardiovascular diseases, potentially providing therapeutic benefits in managing hypertension and other related conditions.

Research Findings

Numerous studies have been conducted to evaluate the biological activity of Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate and its derivatives. Below are some key findings:

Table 1: Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Receptor Antagonism | Potential antagonist for endothelin receptors |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives similar to Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Antitumor Activity

Another research project focused on the antitumor effects of thiophene-containing compounds. In vitro studies demonstrated that these compounds could inhibit the growth of human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at nanomolar concentrations. Mechanistic studies suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its thiophene-hydroxyethyl motif and methyl benzoate core . Key comparisons include:

Key Observations :

- Ester Group Variation : Methyl esters (target compound, metsulfuron) may confer higher metabolic stability compared to ethyl esters (), as methyl groups are less prone to hydrolysis .

- Heterocyclic Influence: Thiophene (target) vs. oxadiazole () or triazine () alters electronic properties.

- Substituent Effects: The hydroxyethyl group in the target compound introduces polarity, likely improving solubility compared to non-polar substituents (e.g., bromophenyl in ) .

Comparison with Analog Syntheses :

- Yield : Ethyl 2-(2-ethoxy-2-oxoacetamido)benzoic acid () achieved 55% yield via straightforward amidation, suggesting that complex substituents (e.g., thiophene) in the target compound might reduce yields due to steric hindrance .

- Purification: Compounds with polar groups (e.g., hydroxyethyl) may require recrystallization from ethanol/water mixtures, similar to , whereas non-polar analogs (e.g., ) use ether washes .

Physicochemical Properties

- Solubility : The hydroxyethyl group likely increases aqueous solubility compared to fully aromatic analogs like metsulfuron methyl ester (). However, the methyl ester may reduce solubility relative to ethyl esters () .

- Stability : Methyl esters are generally more hydrolytically stable than ethyl esters, as seen in pesticide derivatives (). The thiophene ring’s electron-rich nature may enhance oxidative stability compared to oxadiazoles () .

Preparation Methods

Thiophene Functionalization

The thiophene ring is functionalized via Friedel-Crafts acylation to introduce an acetyl group at the 5-position. Subsequent reduction using sodium borohydride (NaBH4) in methanol yields the 1-hydroxyethyl substituent.

Reaction Conditions :

- Thiophene (1 eq), acetyl chloride (1.2 eq), AlCl₃ (1.5 eq), 0–5°C, 2 h.

- Reduction: NaBH₄ (2 eq), MeOH, 25°C, 4 h.

Ethylamine Linker Installation

The ethylamino group is introduced via bromination followed by nucleophilic substitution . Bromination at the 2-position of thiophene using N-bromosuccinimide (NBS) generates 2-bromo-5-(1-hydroxyethyl)thiophene. Reaction with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 h yields the ethylamine derivative.

Key Data :

- Yield: 68% (bromination), 73% (amination).

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Synthesis of Methyl 4-(2-Aminoacetamido)benzoate

Benzoate Esterification

Methyl 4-aminobenzoate is synthesized by esterifying 4-aminobenzoic acid with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst.

Reaction Conditions :

Glyoxylamide Formation

The aminoglyoxylamide group is introduced via reaction with chloroacetyl chloride . Methyl 4-aminobenzoate (1 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The resulting chloroacetamido intermediate is treated with ammonium hydroxide to yield the aminoacetamido derivative.

Key Data :

- Yield: 76% (chloroacetylation), 82% (amination).

- Purification: Recrystallization from ethanol/water.

Final Coupling via Amide Bond Formation

The thiophene ethylamine and benzoate intermediates are coupled using oxalyl chloride -activated oxoacetic acid. The reaction proceeds in anhydrous DCM under nitrogen atmosphere, with catalytic dimethylaminopyridine (DMAP).

Reaction Conditions :

- 5-(1-Hydroxyethyl)thiophen-2-yl ethylamine (1 eq), methyl 4-(2-aminoacetamido)benzoate (1 eq), oxalyl chloride (2 eq), DMAP (0.1 eq), DCM, 0°C → 25°C, 24 h.

- Yield: 65%.

- Purification: Silica gel chromatography (DCM/MeOH 95:5).

Optimization and Challenges

Protecting Group Strategies

The hydroxyethyl group on the thiophene ring is sensitive to oxidation. Protection as a tert-butyldimethylsilyl (TBDMS) ether during bromination and amination steps prevents undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Solvent and Temperature Effects

- Dichloromethane (DCM) vs. Diethyl ether : DCM improves solubility of intermediates, reducing reaction time by 30% compared to ether.

- Low-temperature (0–5°C) conditions during acylation minimize thiophene ring decomposition.

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₅S | HRMS (ESI+) |

| Melting Point | 128–130°C | Differential Scanning Calorimetry |

| Purity | >98% | HPLC (C18, 254 nm) |

| Key IR Bands | 3280 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O) | FT-IR |

Industrial-Scale Considerations

The patent-pending method from CN101560195A highlights cost-effective purification using dichloromethane extraction and reduced-pressure distillation. Scaling to kilogram batches achieves a 63% overall yield with >99% purity by GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.